molecular formula C13H13BrO3 B1511886 (1S,2S)-2-(4-bromobenzoyl)cyclopentanecarboxylic acid CAS No. 959123-24-1

(1S,2S)-2-(4-bromobenzoyl)cyclopentanecarboxylic acid

Cat. No. B1511886
CAS RN: 959123-24-1
M. Wt: 297.14 g/mol
InChI Key: BVTWSRUFFHBCHO-QWRGUYRKSA-N
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Description

(1S,2S)-2-(4-bromobenzoyl)cyclopentanecarboxylic acid, also known as Br-CPCA, is a chemical compound that has gained attention in the scientific community due to its potential use as a tool for studying the function of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in many physiological processes, including vision, taste, smell, and regulation of the immune system. Br-CPCA has been shown to selectively inhibit the activity of a specific type of GPCR, known as the M4 muscarinic receptor. In

Scientific Research Applications

Organic Synthesis and Chemistry

(1S,2S)-2-(4-bromobenzoyl)cyclopentanecarboxylic acid and related compounds play a crucial role in organic synthesis and chemistry. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, which is a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases the importance of brominated compounds in drug precursor synthesis (Qiu et al., 2009). Additionally, halogen···halogen interactions, including bromine, are critical in the design of cocrystals, which are essential for pharmaceutical development, demonstrating the compound's relevance in creating specific molecular architectures (Tothadi et al., 2013).

Environmental Impact and Fate

The presence and impact of brominated compounds, similar to (1S,2S)-2-(4-bromobenzoyl)cyclopentanecarboxylic acid, in the environment have been extensively studied. These studies include the occurrence, fate, and behavior of parabens (structurally related to bromobenzoyl compounds) in aquatic environments, indicating the persistence and ubiquity of such compounds in water bodies (Haman et al., 2015). Moreover, the formation of brominated dioxins and furans in fires and combustion presents an environmental concern, as these by-products are more stable and potentially more toxic than their parent compounds, underscoring the need for research on the environmental impact of brominated organic compounds (Zhang et al., 2016).

Material Science Applications

Compounds with bromobenzoyl groups have found applications in material science, particularly in the synthesis of polymers and adsorbents. For example, cyclodextrins containing brominated compounds have been used in chromatographic separations and wastewater treatment, showcasing the utility of brominated organics in enhancing material properties for environmental applications (Crini & Morcellet, 2002). This illustrates the compound's role in developing advanced materials with specific functions, including pollution control and separation technologies.

properties

IUPAC Name

(1S,2S)-2-(4-bromobenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTWSRUFFHBCHO-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735675
Record name (1S,2S)-2-(4-Bromobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-(4-bromobenzoyl)cyclopentanecarboxylic acid

CAS RN

959123-24-1
Record name (1S,2S)-2-(4-Bromobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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